![molecular formula C16H18N2O2 B7543999 N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide](/img/structure/B7543999.png)
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic benefits in the treatment of cancer, particularly in hematological malignancies.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA transcription, which is a hallmark of cancer cells. N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to have efficacy in preclinical models of hematological malignancies, including multiple myeloma, acute lymphoblastic leukemia, and acute myeloid leukemia.
Wirkmechanismus
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This results in the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide is that it selectively targets cancer cells, which reduces the risk of toxicity to normal cells. However, it has been shown to have limited efficacy in solid tumors, which may limit its clinical utility. Another limitation is that N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide has poor solubility, which may affect its bioavailability.
Zukünftige Richtungen
Future research on N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide should focus on optimizing its pharmacokinetic properties and exploring its potential in combination with other anti-cancer agents. Additionally, further studies are needed to understand the mechanisms of resistance to N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide in cancer patients.
Synthesemethoden
The synthesis of N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide involves a series of chemical reactions, including the coupling of furfurylamine with 2-bromopyridine, followed by the reduction of the resulting intermediate to form the cyclohexyl derivative. The final step involves the coupling of the cyclohexyl derivative with furan-2-carboxylic acid to form N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(14-9-6-12-20-14)18(13-7-2-1-3-8-13)15-10-4-5-11-17-15/h4-6,9-13H,1-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEXNAXHQMAGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-pyridin-2-ylfuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.